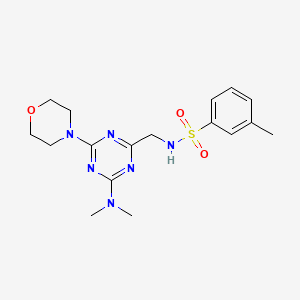![molecular formula C17H21N7O3S2 B2481515 2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 887882-41-9](/img/structure/B2481515.png)
2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds like the one often involves multi-step reactions, starting from simpler precursors to achieve the desired structural complexity. While specific details on this compound are not readily available, analogs such as pyrimidinones and thiadiazoles have been synthesized through methods involving cyclization reactions, condensation, and substitutions. For example, compounds related to the pyrimidinone core have been synthesized using ethyl acetoacetate, aldehydes, and thiourea in the presence of catalysts under conditions that favor ring closure and subsequent functionalization (Darehkordi & Ghazi, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocycles, which can significantly influence their chemical behavior and interaction with biological targets. Structural elucidation often relies on techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, compounds with thiadiazol and pyrimidinone motifs have been structurally characterized to confirm their configurations and the nature of their heterocyclic systems (Gautam, Gautam, & Chaudhary, 2013).
Scientific Research Applications
Synthesis of Novel Compounds
Research in heterocyclic chemistry often focuses on the synthesis of novel compounds with potential pharmacological activities. For instance, studies have reported the synthesis of new heterocyclic compounds derived from specific precursors, demonstrating anti-inflammatory, analgesic, antitumor, and antimicrobial activities. These compounds include derivatives of benzodifuranyl, thiazolopyrimidines, and pyrimidinones, showcasing the versatility of heterocyclic chemistry in contributing to drug discovery and development (Abu‐Hashem et al., 2020), (Aly et al., 2010).
Antimicrobial and Insecticidal Applications
Compounds incorporating heterocyclic moieties have been evaluated for their antimicrobial and insecticidal efficacy. This includes the assessment against various pathogens and pests, highlighting the potential of these compounds in agricultural and pharmaceutical applications (Fadda et al., 2017).
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3S2/c1-5-7-9-18-13-12(15(26)24(4)17(27)23(13)3)14(19-9)28-8-10(25)20-16-22-21-11(6-2)29-16/h5-8H2,1-4H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMVHTIKIDGPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NC3=NN=C(S3)CC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

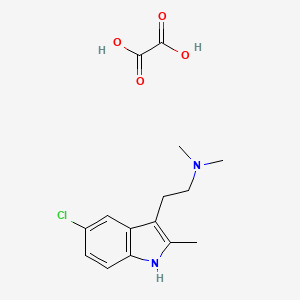
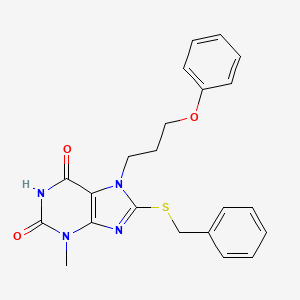
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2481440.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)

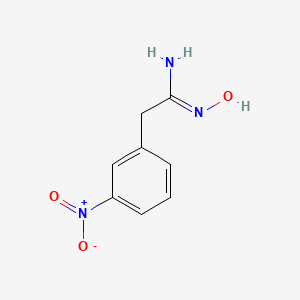

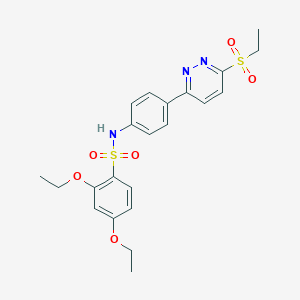
![1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone](/img/no-structure.png)
